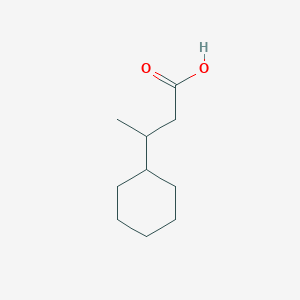

3-Cyclohexylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclohexylbutanoic acid is a chemical compound with the CAS Number: 4361-38-0 . It has a molecular weight of 170.25 . The compound is not easily available and is stored at room temperature . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of 3-Cyclohexylbutanoic acid involves several stages . The Prin’s reaction of α-methylstyrene with formaldehyde yields 4-methyl-4-phenyl-1,3-dioxane . This reaction is carried out at temperatures about 80°C and can be catalyzed with sulfuric acid, acid ion exchangers, and the like . Hydrogenolysis of dioxane thus obtained, carried out under rather hard reaction conditions (200 °C, 10 MPa) and catalyzed with Adkins’s catalysts, gives rise to 3-phenyl-l-butanol in a high yield . The latter is hydrogenated in the ring using an Ni catalyst at 180-200 °C and 6.5-10 MPa to 3-cyclohexyl-1-butanal . Dehydrogenation of the latter in the gaseous phase at 240-250°C using a catalyst based on CuO-ZnO-Al 2 O 3, gives rise to 3-cyclohexylbutanal . This compound is oxidized with air at 120 °C; the aldehyde is almost totally converted to 3- cyclohexylbutanoic acid already within two hours, with spontaneous oxidation being comparatively fast even at room temperature .Molecular Structure Analysis

3-Cyclohexylbutanoic acid contains a total of 30 bonds; 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

3-Cyclohexylbutanoic acid is a liquid at room temperature . The compound has a molecular weight of 170.25 .Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

3-Cyclohexylbutanoic acid and its derivatives have been a subject of interest in organic chemistry for the synthesis of complex molecules. Ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid, a derivative, was synthesized through a reaction involving the Grignard reagent and underwent cyclization to form related compounds like benzo[h]quinazolines, their alkyl-substituted derivatives, triazole, and tetrazole (Григорян et al., 2011). This demonstrates the compound's potential in the synthesis of complex structures and its role in advancing organic synthesis methodologies.

Role in Catalysis and Chemical Reactions

Cyclohexylbutanoic acid and its related compounds have been identified as key intermediates or facilitators in catalytic and chemical reactions. For instance, cyclohexadiene-based surrogates were used in ionic transfer reactions, expanding the application of such compounds in metal-free ionic transfer reactions and underlining their significance in silylium ion chemistry (Walker & Oestreich, 2019). Additionally, cyclohexa-1,4-dienes showed potential as surrogates of hydrocarbons like isobutane and isobutene, indicating their versatility in chemical reactions (Keess & Oestreich, 2017).

Environmental and Biochemical Implications

3-Cyclohexylbutanoic acid has also been studied for its environmental and biochemical impacts. For example, naphthenic acids, including derivatives like 3-cyclohexylbutanoic acid, were studied in methanogenic microcosms. These acids, found in oil sands extraction process waters, showed the potential to inhibit methanogenesis, which is crucial in understanding environmental pollution and remediation strategies (Holowenko et al., 2001).

Involvement in Analytical Chemistry

The compound has been involved in the development of analytical methods for the quantitative determination of various hydroxy acids in wines and other alcoholic beverages, highlighting its importance in food chemistry and quality control (Gracia-Moreno et al., 2015).

Mécanisme D'action

Safety and Hazards

The safety information for 3-Cyclohexylbutanoic acid includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-cyclohexylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPQZLVBRUMMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)

![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2966968.png)

![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)

![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)

![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)